![molecular formula C7H8N2O2 B2639041 [1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine CAS No. 1260671-81-5](/img/structure/B2639041.png)

[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

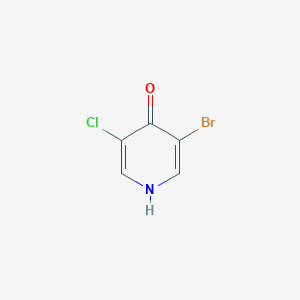

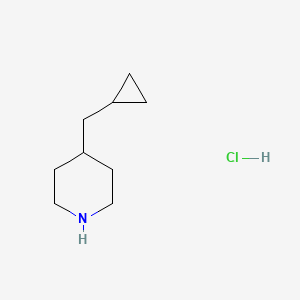

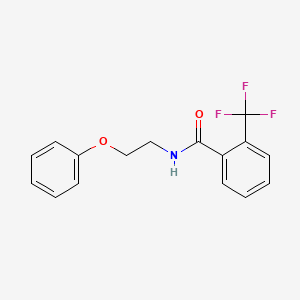

“[1,3]Dioxolo[4,5-b]pyridin-6-ylmethanamine” is a chemical compound with the molecular formula C7H8N2O2. It is related to “[1,3]Dioxolo[4,5-b]pyridin-6-ylboronic acid”, which has a CAS Number of 1019767-68-0 .

Synthesis Analysis

The synthesis of a related compound, “[1,3]dioxolo[4,5-b]pyridin-6-ylboronic acid”, involves a one-pot three-component reaction . The reaction involves sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H8N2O2.2ClH/c8-2-5-1-6-7 (3-9-5)11-4-10-6;;/h1,3H,2,4,8H2;2*1H .Chemical Reactions Analysis

The synthesis of “[1,3]dioxolo[4,5-b]pyridin-6-ylboronic acid” involves a reaction with n-butyllithium and triisopropyl borate in diethyl ether, hexane, and water at -78 - 20℃ .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 152.153. The compound has a high GI absorption, is not a P-gp substrate, and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . It has a Log Kp (skin permeation) of -7.39 cm/s .科学的研究の応用

Structural Analysis and Corrosion Inhibition

A study by Filali et al. (2019) explored the crystal structure of a compound with dioxolo and pyridinylmethanamine components. This research highlighted its potential as a corrosion inhibitor, emphasizing the structural conformations that contribute to its efficacy. The compound's structure includes dioxolo rings, pyridine, pyridazine, and pyran rings, indicating its complex molecular architecture and the potential for multifunctional applications, including supramolecular assembly facilitated by hydrogen and weak C—H⋯π interactions Filali et al., 2019.

Synthesis and Anticonvulsant Agents

Zappalà et al. (2004) synthesized derivatives of dioxolo[4,5-b]pyridin-6-ylmethanamine as potential anticonvulsant agents, indicating its relevance in medical chemistry. The study involved creating compounds with anticonvulsant properties and evaluating their effectiveness, shedding light on the chemical's therapeutic potential Zappalà et al., 2004.

Unexpected Formation in Chemical Synthesis

Lechel et al. (2012) discovered an unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridine derivatives during synthetic attempts, showcasing the compound's versatility in chemical synthesis. This research provides insight into the reactivity and potential for creating novel pyridine-containing macrocycles through a radical process known as the Hofmann–Löffler–Freytag reaction Lechel et al., 2012.

Cognitive Disorders Treatment

Research by O’Donnell et al. (2010) identified a novel alpha 7 nicotinic acetylcholine receptor agonist based on the dioxolo[4,5-b]pyridin-6-ylmethanamine structure, highlighting its potential in treating cognitive deficits in conditions like schizophrenia and Alzheimer's disease. The study emphasized the compound's high receptor occupancy and efficacy in cognition models, indicating its significance in pharmaceutical research O’Donnell et al., 2010.

DNA-Binding Behavior and Cytotoxicity

A study by Thurston et al. (1999) on A-ring-modified analogs of DNA-binding antitumor agents, which include dioxolo[4,5-h]- and dioxano[5,6-h]pyrrolo[2,1-c][1, 4]benzodiazepin-11-one derivatives, demonstrates the compound's relevance in exploring structure-reactivity/cytotoxicity relationships. This research underscores the chemical's applicability in designing compounds with potential antitumor properties Thurston et al., 1999.

Safety and Hazards

特性

IUPAC Name |

[1,3]dioxolo[4,5-b]pyridin-6-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-2-5-1-6-7(9-3-5)11-4-10-6/h1,3H,2,4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDPUFFKFBGURPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)N=CC(=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-6,8-dichloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2638972.png)

![N-Ethyl-N-[2-oxo-2-(5-pyridin-4-yl-3,6-dihydro-2H-pyridin-1-yl)ethyl]prop-2-enamide](/img/structure/B2638975.png)

![ethyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2638979.png)

![3-(benzylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2638980.png)